Bis[(pentabromophenyl)methyl] benzene-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[(pentabromophenyl)methyl] benzene-1,4-dicarboxylate is a chemical compound known for its unique structure and properties It consists of a benzene ring substituted with two pentabromophenylmethyl groups and two carboxylate groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(pentabromophenyl)methyl] benzene-1,4-dicarboxylate typically involves the reaction of pentabromobenzyl bromide with terephthalic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis[(pentabromophenyl)methyl] benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the pentabromophenyl groups can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the bromine atoms.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under mild conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Hydrolysis: Acidic or basic aqueous solutions are used to break the ester bonds.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
Bis[(pentabromophenyl)methyl] benzene-1,4-dicarboxylate has several scientific research applications:
Materials Science: It is used in the development of flame retardant materials due to its high bromine content.
Environmental Chemistry: The compound is studied for its potential impact on the environment and its degradation pathways.
Biological Studies: Research is conducted to understand its interactions with biological systems and potential toxicity.
Industrial Applications: It is used in the production of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Bis[(pentabromophenyl)methyl] benzene-1,4-dicarboxylate involves its interaction with various molecular targets. The bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions. The carboxylate groups can form coordination complexes with metal ions, affecting the compound’s behavior in different environments.
Comparison with Similar Compounds
Similar Compounds
Bis(pentabromophenyl) ether: Similar in structure but lacks the carboxylate groups.
Tetrabromobisphenol A: Another brominated compound used as a flame retardant.
Hexabromocyclododecane: A brominated flame retardant with a different core structure.
Uniqueness
Bis[(pentabromophenyl)methyl] benzene-1,4-dicarboxylate is unique due to its combination of brominated phenyl groups and carboxylate functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in materials science and environmental studies.
Properties
CAS No. |
90075-91-5 |
---|---|
Molecular Formula |
C22H8Br10O4 |
Molecular Weight |
1135.3 g/mol |
IUPAC Name |
bis[(2,3,4,5,6-pentabromophenyl)methyl] benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C22H8Br10O4/c23-11-9(12(24)16(28)19(31)15(11)27)5-35-21(33)7-1-2-8(4-3-7)22(34)36-6-10-13(25)17(29)20(32)18(30)14(10)26/h1-4H,5-6H2 |
InChI Key |
HLVCXDICWMLXBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)C(=O)OCC3=C(C(=C(C(=C3Br)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.